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Panobinostat Response Rates in Hematologic
Malignancies

The table below summarizes key efficacy data from clinical trials, highlighting the difference between

panobinostat's approved use in multiple myeloma and its investigation in other cancers.

Malignancy Study Phase Regimen Patient Population

Overall
Response
Rate
(ORR)

Other
Efficacy
Endpoints

Multiple
Myeloma [1]

Phase 3
(PANORAMA-

1)

Panobinostat +
Bortezomib +

Dexamethasone

Relapsed/refractory,
≥2 prior lines (incl.

bortezomib &
immunomodulatory

agent)

59% [1] Median
PFS: 10.6
months
(vs. 5.8

months in
control) [1]

Acute Myeloid
Leukemia
(AML) [2]

Phase 1b Panobinostat +
Idarubicin +

Cytarabine

Newly diagnosed,
≤65 years, high-risk

60.9%
(CR:

43.5%,

1-year
event-free

survival:
78.3% [2]
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Malignancy Study Phase Regimen Patient Population

Overall
Response
Rate
(ORR)

Other
Efficacy
Endpoints

CRi:
17.4%) [2]

Neuroendocrine
Tumors (NETs)
[3]

Phase 2 Panobinostat
(monotherapy)

Metastatic, low-
grade

0% (No
objective

responses)
[3]

Disease
Control

Rate:
100% (all

patients
had stable

disease);
Median

PFS: 9.9
months
[3]

Detailed Experimental Protocols

The data in the table above comes from rigorous clinical trial designs. Here are the methodologies for the key

studies cited.

PANORAMA-1 Trial (Multiple Myeloma) [1]

Design: Double-blind, placebo-controlled, multicenter Phase 3 trial.
Patients: 768 patients with relapsed multiple myeloma who had received 1-3 prior lines of therapy.

The FDA approval was based on a subgroup of 193 patients who had received at least two prior
regimens, including bortezomib and an immunomodulatory agent.

Regimen:
Experimental Arm: Panobinostat (20 mg orally, every other day for 3 doses weekly in weeks 1

and 2) + Bortezomib (1.3 mg/m² IV) + Dexamethasone (20 mg orally).
Control Arm: Placebo + Bortezomib + Dexamethasone.

Treatment Cycle: 21-day cycles for up to 8 cycles (16 cycles if clinical benefit was seen).
Primary Endpoint: Progression-free survival (PFS).
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Phase 1b Trial (AML) [2]

Design: A phase 1b study to determine the safety and recommended phase 2 dose.
Patients: 46 patients aged ≤65 with newly diagnosed primary or secondary high-risk AML.

Regimen:
Induction: Idarubicin (12 mg/m²/d, days 1-3) + Cytarabine (100 mg/m²/d, days 1-7) +

Panobinostat (escalating doses of 15, 20, or 25 mg, thrice weekly starting day 8).
Consolidation: High-dose cytarabine + panobinostat for responders.

Primary Objective: Determine the maximum tolerated dose (MTD) and recommended phase 2 dose
(RP2D) of panobinostat in this combination.

Response Criteria: Assessed per the International Working Group (IWG) criteria for AML.

Phase 2 Trial (Neuroendocrine Tumors) [3]

Design: Single-arm, Phase 2 study.
Patients: 15 patients with metastatic, low-grade neuroendocrine tumors.

Regimen: Panobinostat (20 mg orally, once daily, three times per week).
Primary Endpoint: Tumor response rate (complete or partial response per RECIST criteria).

Stopping Rule: The study used a Simon two-stage design and was terminated after interim analysis
of the first 13 evaluable patients due to a lack of objective responses.

Mechanism of Action and Clinical Workflow

The following diagrams illustrate how panobinostat works and its typical journey from clinical investigation

to application.
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Figure 1: Panobinostat's Mechanism of Action as an HDAC Inhibitor - By inhibiting histone deacetylases

(HDACs), panobinostat promotes a more relaxed chromatin structure, facilitating the transcription of genes

that can lead to cell cycle arrest and apoptosis in cancer cells [1].
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Dosing in Multiple Myeloma

Patient Population:
Relapsed/Refractory Disease

Phase 3 Trial
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Clinical Use with
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  Confirmed safety profile
  (Risk Evaluation and Mitigation Strategy)

Combination Therapy:
With Bortezomib & Dexamethasone Cycle: 21 days Panobinostat: 20 mg, 3x/week

in Weeks 1 & 2 Max duration: 16 cycles
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Figure 2: Clinical Development and Application Workflow - This chart outlines the key stages from clinical

trial to approved use, highlighting the combination regimen and safety monitoring required for panobinostat

in multiple myeloma [1].

Key Insights for Professionals

Approved Niche: Panobinostat is not a broad-spectrum hematologic drug. Its efficacy is firmly

established only in relapsed/refractory multiple myeloma, specifically in combination with
bortezomib and dexamethasone for patients who have received prior treatments [1].

Efficacy vs. Disease Control: Note the distinction in NETs, where a 0% ORR masked a 100%
disease control rate and a median PFS of 9.9 months. This underscores that progression-free
survival (PFS) can be a more relevant endpoint than ORR for slow-growing tumors [3].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://www.smolecule.com/products/s548068?utm_src=pdf-body-img
https://www.smolecule.com/products/s548068?utm_src=pdf-body
https://www.ahdbonline.com/web-exclusives/fda-approvals/farydak-panobinostat-first-hdac-inhibitor-approved-for-the-treatment-of-patients-with-relapsed-multiple-myeloma
https://www.smolecule.com/products/s548068?utm_src=pdf-body
https://www.ahdbonline.com/web-exclusives/fda-approvals/farydak-panobinostat-first-hdac-inhibitor-approved-for-the-treatment-of-patients-with-relapsed-multiple-myeloma
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943400/
https://www.smolecule.com/products/s548068?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Safety Profile: Across all trials, panobinostat showed a significant toxicity profile, including severe

diarrhea, fatigue, and cardiac events. This led to a Boxed Warning and the requirement for a Risk
Evaluation and Mitigation Strategy (REMS) program with its approval for multiple myeloma [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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